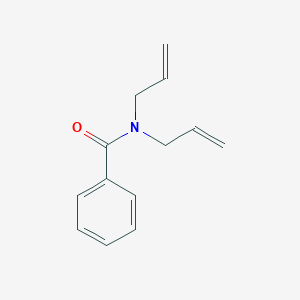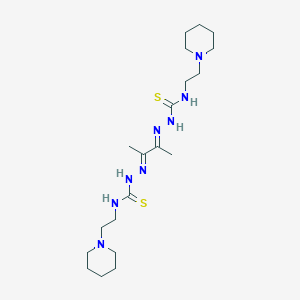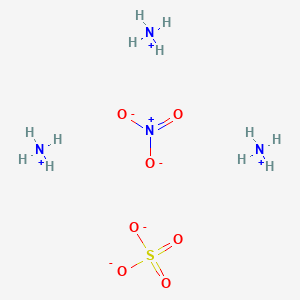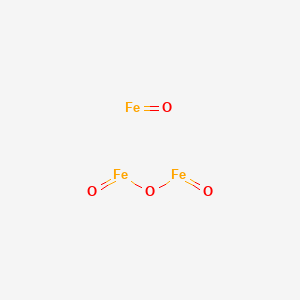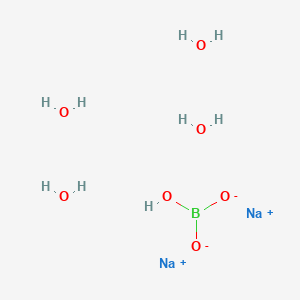
Kernite (B4Na2O7.4H2O)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kernite, also known as boron minerals, is a hydrated sodium borate mineral with the chemical formula B4Na2O7.4H2O. It is a white, soft, and fibrous mineral that is commonly found in the deserts of California, USA. Kernite has various applications in the fields of scientific research and industry due to its unique chemical properties.
Mécanisme D'action
Kernite's mechanism of action is not well understood. However, it is believed that the Kernite (B4Na2O7.4H2O) content in Kernite plays a crucial role in its biological activity. Boron is an essential micronutrient that is required for the growth and development of plants and animals. It is also believed to have anti-inflammatory and antioxidant properties that may be beneficial for human health.
Effets Biochimiques Et Physiologiques
Kernite's biochemical and physiological effects are still being studied. However, it is believed that Kernite may have anti-inflammatory and antioxidant properties that may be beneficial for human health. Boron, the primary component of Kernite, has been shown to have a positive effect on bone health and cognitive function in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Kernite has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Kernite is also stable under normal laboratory conditions and can be easily synthesized in the laboratory. However, one limitation is that Kernite is not soluble in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on Kernite. One direction is to further investigate its anti-inflammatory and antioxidant properties. Another direction is to explore its potential applications in the fields of medicine and biotechnology. Additionally, further studies are needed to understand Kernite's mechanism of action and its effects on human health.
Conclusion:
Kernite is a unique mineral with numerous scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of Kernite in various fields of scientific research and industry.
Méthodes De Synthèse
Kernite is primarily found in its natural form in the deserts of California, USA. However, it can also be synthesized in the laboratory by reacting boric acid with sodium carbonate. The resulting product is then washed and dried to obtain pure Kernite.
Applications De Recherche Scientifique
Kernite has numerous scientific research applications due to its unique chemical properties. It is commonly used as a source of Kernite (B4Na2O7.4H2O) in the production of borosilicate glasses, ceramics, and other materials. Kernite is also used as a flux in metallurgy and as a fertilizer due to its high Kernite (B4Na2O7.4H2O) content.
Propriétés
Numéro CAS |
12045-87-3 |
|---|---|
Nom du produit |
Kernite (B4Na2O7.4H2O) |
Formule moléculaire |
BH9Na2O7 |
Poids moléculaire |
177.86 g/mol |
Nom IUPAC |
disodium;hydrogen borate;tetrahydrate |
InChI |
InChI=1S/BHO3.2Na.4H2O/c2-1(3)4;;;;;;/h2H;;;4*1H2/q-2;2*+1;;;; |
Clé InChI |
URLVJHBPRDDMQC-UHFFFAOYSA-N |
SMILES |
B(O)([O-])[O-].O.O.O.O.[Na+].[Na+] |
SMILES canonique |
B(O)([O-])[O-].O.O.O.O.[Na+].[Na+] |
Synonymes |
Kernite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





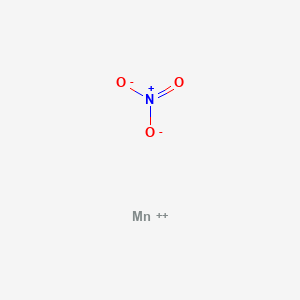

![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)





